The synthesis of 5-hydroxy-6,8,11,14-eicosatetraenoic acid primarily occurs through the enzymatic conversion of arachidonic acid. ALOX5 catalyzes the oxidation of arachidonic acid to form 5-hydroperoxy-6,8,11,14-eicosatetraenoic acid (5(S)-HpETE), which is subsequently reduced to 5-hydroxy-6,8,11,14-eicosatetraenoic acid by specific dehydrogenases .
Methods and Technical Details:
The molecular structure of 5-hydroxy-6,8,11,14-eicosatetraenoic acid consists of a long carbon chain with four double bonds (tetraenoic). Its structure can be denoted as follows:
This structure contributes to its biological activity and interactions with various cellular receptors.
The chemical reactions involving 5-hydroxy-6,8,11,14-eicosatetraenoic acid primarily include its conversion to other bioactive eicosanoids.
The mechanism of action for 5-hydroxy-6,8,11,14-eicosatetraenoic acid involves its interaction with specific receptors on target cells.
Eicosatetraenoic acid, 5-hydroxy-, has several significant scientific applications:
5-Hydroxy-eicosatetraenoic acid (5-HETE) is primarily biosynthesized through the ALOX5 (arachidonate 5-lipoxygenase)-dependent pathway in immune cells. ALOX5 oxygenates arachidonic acid (AA) at the C5 position, forming the unstable intermediate 5(S)-hydroperoxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-HpETE). Cellular peroxidases rapidly reduce 5-HpETE to the stable 5(S)-HETE [1] [8]. This pathway is highly active in:
Table 1: Key Enzymes in 5-HETE Biosynthesis
Enzyme | Subcellular Localization | Primary Substrate | Product | Cell/Tissue Specificity |
---|---|---|---|---|
ALOX5 | Cytosol/Nucleus | Arachidonic acid | 5-HpETE | Neutrophils, Macrophages, Eosinophils |
Glutathione Peroxidases | Cytosol | 5-HpETE | 5-HETE | Ubiquitous |
5(S)-HETE undergoes further oxidation to 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-oxo-ETE), a potent pro-inflammatory mediator, via 5-hydroxyeicosanoid dehydrogenase (5-HEDH). This enzyme is:
Cytochrome P450 (CYP) ω-hydroxylases (CYP4F subfamily) convert 5-HETE into 20-hydroxy-5-HETE through terminal (ω) hydroxylation. Key isoforms include:
Table 2: CYP450 ω-Hydroxylases Involved in 5-HETE Metabolism
CYP Isoform | Tissue Distribution | Primary Function | Reaction Efficiency |
---|---|---|---|
CYP4F3A | Neutrophils, Myeloid | ω-Hydroxylation of 5-HETE/LTB₄ | High (LTB₄ Kₘ = 0.2 µM) |
CYP4F2 | Liver, Kidney | AA/5-HETE ω-hydroxylation | Moderate (AA Kₘ = 5–10 µM) |
CYP4F3B | Liver, Kidney | AA/5-HETE ω-hydroxylation | Moderate |
Under oxidative stress (e.g., inflammation or ischemia), non-enzymatic peroxidation of AA generates racemic 5-HETE (mixture of 5(S) and 5(R) isomers) via free radical reactions. This process:
Table 3: Key Metabolites Derived from 5-HETE
Metabolite | Enzyme/Pathway | Biological Activity |
---|---|---|
5-Oxo-ETE | 5-HEDH (oxidation) | Potent eosinophil chemotaxis; OXER1 agonist |
20-OH-5-HETE | CYP4F ω-hydroxylases | Inactive/inactivation product |
5,15-diHETE | 5-LOX/15-LOX crossover | Leukocyte activation |
5-Oxo-15-HETE | 5-HEDH + CYP oxidation | Pro-inflammatory mediator |
CAS No.: 1256-86-6
CAS No.: 41164-36-7
CAS No.: 20107-26-0
CAS No.: 5042-08-0
CAS No.: